![molecular formula C19H13NO3 B5649191 4-benzoylphenyl nicotinate](/img/structure/B5649191.png)
4-benzoylphenyl nicotinate
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Overview
Description
Synthesis Analysis
The synthesis of related benzoyl compounds involves various methods, including reactions that yield benzoyl-hydrazone structures and those involving benzoyl and nicotinamide. For instance, the synthesis and spectral characterization of 2-benzoylpyridine nicotinoyl hydrazone demonstrate a method of producing compounds with benzoyl and nicotinic components, similar to 4-benzoylphenyl nicotinate. These methods typically involve the reaction of benzoyl derivatives with other organic compounds to form complex structures (Kuriakose, Kurup, & Suresh, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-benzoylphenyl nicotinate has been studied using techniques such as X-ray diffraction and spectroscopic methods. These studies reveal the planarity of the molecular structures and their crystalline forms. For instance, crystal structure analysis provides insights into the molecular conformation and intermolecular interactions that stabilize these compounds (Demir et al., 2016).
properties
IUPAC Name |
(4-benzoylphenyl) pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18(14-5-2-1-3-6-14)15-8-10-17(11-9-15)23-19(22)16-7-4-12-20-13-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAZEZWLZYQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzoylphenyl) pyridine-3-carboxylate |
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